molecular formula C9H12ClNO2 B1301572 Methyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6232-11-7

Methyl 4-(aminomethyl)benzoate hydrochloride

Cat. No. B1301572
Key on ui cas rn: 6232-11-7
M. Wt: 201.65 g/mol
InChI Key: GIZCKBSSWNIUMZ-UHFFFAOYSA-N
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Patent
US05585381

Procedure details

Hydrogen chloride gas was blown into methanol (250 ml) on ice with stirring to prepare a methanol solution of hydrogen chloride (44.4 g). To the solution, 4-aminomethylbenzoic acid (25.70 g) was added at room temperature and the mixture was heated under reflux with stirring for 28 hours to obtain an almost homogeneous solution. The solvent was evaporated under reduced pressure from the solution to obtain methyl 4-aminomethylbenzoate hydrochloride (33.11 g) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
Quantity
44.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[CH3:13]O>>[ClH:1].[NH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH3:13])=[O:9])=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
25.7 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
44.4 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring for 28 hours
Duration
28 h
CUSTOM
Type
CUSTOM
Details
to obtain an almost homogeneous solution
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure from the solution

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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